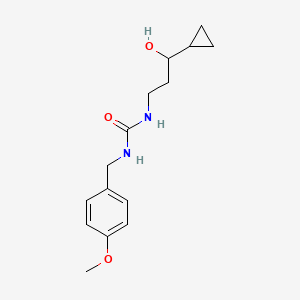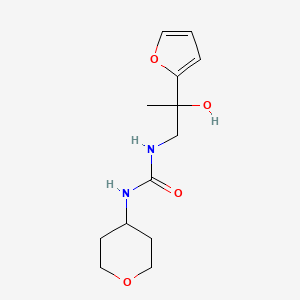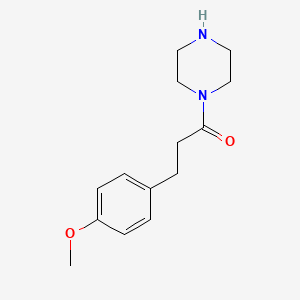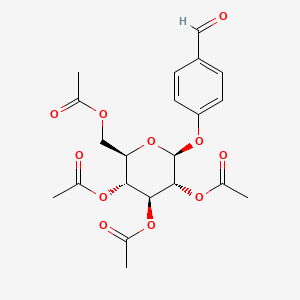
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea, also known as CP-31398, is a small molecule compound that has been studied for its potential therapeutic applications in cancer treatment. CP-31398 has been shown to have anti-tumor effects in various cancer cell lines and animal models, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Deuterium-labeled Derivatives for LC–MS Analysis : A study focused on the synthesis of a deuterium-labeled variant of a closely related compound, highlighting its application in drug absorption, distribution, and other pharmacokinetic studies. The chemical and isotope purity of the synthesized compound was over 99% and 98%, respectively, indicating its potential utility as an internal standard in LC–MS analysis (Liang et al., 2020).
Isolation from Natural Sources : Research identified urea derivatives isolated from the roots of Pentadiplandra brazzeana, elucidating their structures through spectroscopic techniques. Among these, N-Benzyl-N'-(4-methoxybenzyl)urea was reported as a new compound, demonstrating the diversity of urea derivatives in nature and their potential biological activities (Tsopmo et al., 1999).
Development of New Cyclic Dipeptidyl Ureas : A study described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas. These compounds were obtained through Ugi reactions followed by treatment with sodium ethoxide, showcasing a novel approach to pseudopeptidic ureas that could have applications in medicinal chemistry (Sañudo et al., 2006).
Potential Applications
Non-linear Optical Applications : Theoretical investigations on a similar molecule revealed significant non-linear optical properties, suggesting the potential for applications in optical technologies. The calculated first hyperpolarizability of the studied compound was significantly higher than that of urea, indicating its suitability for non-linear optical applications (Al-Abdullah et al., 2014).
Antifolate Activity in Medical Research : Another study synthesized derivatives with varying N10 substituents, including a cyclopropylmethyl group, to test as inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis. This research hints at the therapeutic potential of urea derivatives in cancer treatment (Jones et al., 1985).
Protecting Group in Peptide Synthesis : The 4-methoxybenzyloxymethyl (MBom) group was evaluated for sulfhydryl protection of cysteine in peptide synthesis, showing significant suppression of racemization compared to other groups. This highlights the importance of urea derivatives in the synthesis of peptides with high purity and structural integrity (Hibino & Nishiuchi, 2012).
properties
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-13-6-2-11(3-7-13)10-17-15(19)16-9-8-14(18)12-4-5-12/h2-3,6-7,12,14,18H,4-5,8-10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYRRQHAUYYLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/no-structure.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2878753.png)

![N-(1-cyanocyclopentyl)-2-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]acetamide](/img/structure/B2878755.png)

![2-Methylspiro[6,7-dihydro-5H-indazole-4,2'-oxirane]](/img/structure/B2878758.png)


![4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2878765.png)